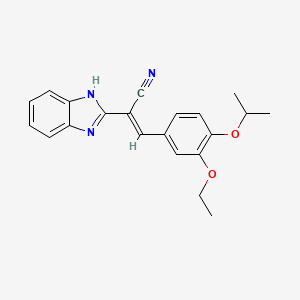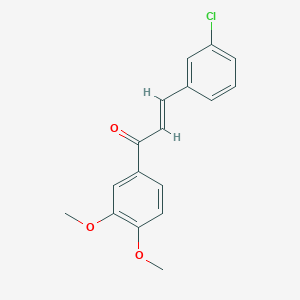
2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile is not fully understood. However, it is believed that the compound exerts its effects by binding to specific enzymes and proteins in the body, thereby altering their activity and function. For example, the compound has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. This inhibition leads to the death of cancer cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has a number of other biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of a variety of inflammatory conditions. Additionally, the compound has been shown to have anti-oxidant properties, which may help to prevent oxidative damage to cells and tissues.
実験室実験の利点と制限
One of the primary advantages of using 2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile in lab experiments is its high potency and specificity. The compound has been shown to have potent anti-cancer activity at relatively low concentrations, making it a useful tool for studying cancer biology and developing new cancer therapies. Additionally, the compound is relatively stable and easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of using this compound is that it may have off-target effects on other enzymes and proteins in the body, which could complicate data interpretation.
将来の方向性
There are a number of future directions for research on 2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile. One area of interest is in developing new cancer therapies based on the compound's anti-cancer activity. This could involve the development of new drugs that are based on the structure of the compound, or the modification of the compound itself to enhance its potency and specificity. Additionally, the compound's anti-inflammatory and anti-oxidant properties may make it of interest in the development of new treatments for other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of the compound, which could lead to new insights into the biology of cancer and other diseases.
合成法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile involves the reaction of 2-aminobenzimidazole with 3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, including the formation of an imine intermediate, which is subsequently reduced to yield the final product. The yield of the synthesis process is typically high, and the purity of the final product can be easily verified using standard analytical techniques.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile has a wide range of potential applications in scientific research. One of the primary areas of interest is in medicinal chemistry, where the compound has been shown to have potent anti-cancer activity. This activity is thought to be due to the compound's ability to inhibit the growth of cancer cells by interfering with their DNA replication and cell division processes. Additionally, the compound has been shown to have anti-inflammatory and anti-oxidant properties, making it of interest in the field of pharmacology.
特性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-propan-2-yloxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-4-25-20-12-15(9-10-19(20)26-14(2)3)11-16(13-22)21-23-17-7-5-6-8-18(17)24-21/h5-12,14H,4H2,1-3H3,(H,23,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWILNDKFPGLFCD-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(benzyloxy)phenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide](/img/structure/B5265362.png)
![4-(4-chlorobenzoyl)-5-[4-(diethylamino)phenyl]-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5265367.png)

![2-(1,3-benzothiazol-2-yl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5265385.png)
![5-tert-butyl-1-[(2-isopropyl-5-methylphenoxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5265389.png)
![4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5265397.png)
![N~2~-{[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5265401.png)
![(3aS*,6aS*)-2-allyl-5-(1-methylpiperidin-4-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5265414.png)
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5265432.png)
![1-{[1-({6-[(2-methoxyethyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5265438.png)
![4-(cyclopropylmethyl)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5265444.png)
![2-[4-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1-piperazinyl]nicotinonitrile dihydrochloride](/img/structure/B5265449.png)
